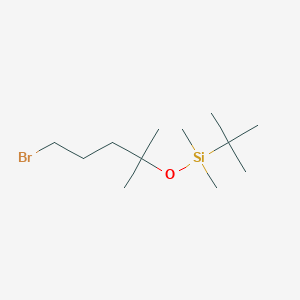

(4-溴-1,1-二甲基丁氧基)-叔丁基-二甲基-硅烷

描述

This section focuses on the background and significance of silicon-based compounds in chemical synthesis and material science. Silicon compounds, such as silanes, play a pivotal role in various applications due to their versatility and reactivity. The compound "(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane" is part of this broader class, implicating its potential utility in synthetic chemistry for modifications of polymers, surface treatments, and as a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related silane compounds typically involves Grignard reactions, hydroxyl-protection reactions, and capping of living polymer chains with specific silane agents. For instance, hydroxytelechelic polyisobutylenes were synthesized by end capping with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane, showcasing a method that could be adapted for the synthesis of the target compound (Jing Li et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of silane compounds typically involves NMR techniques, which confirm the structural integrity and composition of the synthesized compound. The detailed structure helps in understanding the reactivity and potential applications of the compound.

Chemical Reactions and Properties

Silane compounds undergo various chemical reactions, including polymerization, hydrolysis, and coupling reactions. For example, the reactivity of silicon compounds with organolithium compounds leads to a variety of products, indicative of the reactive versatility of silicon-centered compounds (M. Weidenbruch et al., 1983).

科学研究应用

聚合物的合成和性质

羟基端聚异丁烯合成:一项研究展示了用类似化合物封端的羟基端聚异丁烯的合成,突出了较低的聚合温度在有利于封端反应和所得聚氨酯比市售聚氨酯具有优异的耐酸性中的作用 (李静等人,2019)。

材料工程和纳米粒子合成

发射调谐纳米粒子:对用于合成亮荧光发射纳米粒子的杂二官能聚芴的研究利用溴和硅烷化合物进行链增长聚合,展示了这些化合物在创造具有生物成像和传感潜在应用的高级材料中的重要性 (克里斯托弗·S·费舍尔等人,2013)。

有机合成

基于硅烷的抗氧化剂:合成了一种含有 2,6-二叔丁基酚部分和烷氧基硅烷基团的新型抗氧化剂,展示了硅烷衍生物在增强聚合物抗降解稳定性方面的潜力 (托马斯·内德尔切夫等人,2007)。

催化

含铜多金属氧酸盐基催化剂:一项研究利用硅烷化合物氧化硅烷生成硅烷醇,突出了金属位点和多金属氧酸盐前体之间的协同催化作用,对于化学合成和工业应用非常重要 (马新怡等人,2022)。

属性

IUPAC Name |

(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAZJRLBNGMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)